Fenfluthrin

Description

The exact mass of the compound this compound is 388.0056258 g/mol and the complexity rating of the compound is 510. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

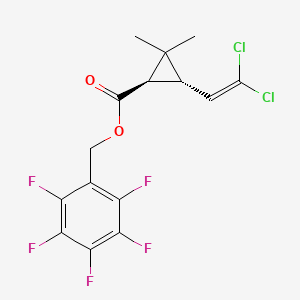

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2F5O2/c1-15(2)6(3-7(16)17)8(15)14(23)24-4-5-9(18)11(20)13(22)12(21)10(5)19/h3,6,8H,4H2,1-2H3/t6-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATDSXRLIUJOQN-SVRRBLITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041972 | |

| Record name | Fenfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75867-00-4, 67640-23-7, 67640-14-6 | |

| Record name | Fenfluthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75867-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzyl RS-trans-Permethrinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067640237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenfluthrin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075867004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorobenzyl (1R-trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-pentafluorobenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENFLUTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/416P10SE9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Molecular Interactions of Fenfluthrin with Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenfluthrin (B1232568), a synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), crucial components for the generation and propagation of action potentials in excitable cells.[1][2] This technical guide elucidates the mechanism of action of this compound on sodium channels, focusing on its effects on channel gating kinetics, state-dependent binding, and the molecular basis of its interaction. Drawing upon available data for this compound and its close structural analog, tefluthrin (B143116), this document provides a comprehensive overview for researchers in neuroscience, toxicology, and drug development. The primary action of this compound is to modify the gating of sodium channels, leading to prolonged channel opening, which results in membrane depolarization and hyperexcitation of neurons.[1][2][3]

Introduction to this compound and Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that mediate the influx of sodium ions in response to changes in membrane potential, driving the rising phase of the action potential.[4] These channels cycle through three main states: resting (closed), open, and inactivated (closed).[4] Pyrethroid insecticides, including this compound, disrupt the normal transitions between these states.[3][4]

This compound is classified as a Type I pyrethroid, a group of compounds that typically induce a syndrome of tremors (T-syndrome) in mammals. Its chemical structure, characterized by the absence of an α-cyano group, distinguishes it from Type II pyrethroids. The mechanism of action of this compound is centered on its ability to bind to a specific site on the sodium channel, thereby altering its biophysical properties.

Mechanism of Action: Alteration of Sodium Channel Gating

The primary effect of this compound on voltage-gated sodium channels is the prolongation of the sodium current during and after depolarization. This is achieved through two main modifications of the channel's gating kinetics:

-

Slowing of Inactivation: this compound significantly slows the rate of channel inactivation, the process by which the channel closes during a sustained depolarization. This results in a persistent inward sodium current.

-

Slowing of Deactivation: The insecticide also slows the deactivation of the channel, which is the closure of the activation gate upon repolarization of the membrane. This leads to a characteristic "tail current" – a prolonged sodium influx after the membrane potential has returned to its resting level.[2]

These modifications lead to a net increase in sodium entry into the neuron, causing prolonged membrane depolarization, repetitive firing of action potentials, and ultimately, neuronal hyperexcitability. This hyperexcitability is the underlying cause of the neurotoxic effects observed with this compound poisoning.

State-Dependent Binding

Pyrethroids, including this compound, exhibit state-dependent binding to sodium channels, meaning their affinity for the channel differs depending on its conformational state. There is substantial evidence that many pyrethroids, particularly Type II, bind preferentially to the open state of the sodium channel.[4] For Type I pyrethroids like this compound and the closely related tefluthrin, evidence suggests they can bind to both the resting and open states of the channel.[5][6] The enhanced effect observed with repetitive stimulation (use-dependency) for tefluthrin indicates a higher affinity for the open state or an accumulation of modified channels.[5][6]

Quantitative Effects on Sodium Channel Kinetics

While specific quantitative data for this compound are limited in the literature, extensive studies on its close structural analog, tefluthrin, provide valuable insights into the expected effects. The following table summarizes the key quantitative effects of tefluthrin on various rat sodium channel isoforms, which are likely to be comparable to the effects of this compound.

| Parameter | NaV Isoform | Effect of Tefluthrin (100 µM) | Reference |

| Percentage of Modified Channels (Resting State) | rNaV1.3 | 41.5 ± 3.0% | [7] |

| hNaV1.3 | 9.9 ± 1.0% | [7] | |

| rNaV1.6 | 14.1% | [8] | |

| rNaV1.7 | ~8% (estimated from graph) | [2] | |

| Use-Dependent Enhancement of Modification | rNaV1.3 & hNaV1.3 | Approximately twofold | [6][7] |

| rNaV1.6 | 2.8-fold | [8] | |

| rNaV1.7 | Approximately twofold | [2][8] | |

| Inactivation Kinetics (τslow) | rNaV1.3 & hNaV1.3 | Retarded by at least twofold | [7] |

| EC50 for INa Increase | GH3 cells | 3.2 ± 0.8 µM | [9] |

Data for tefluthrin is used as a proxy for this compound due to structural similarity and lack of specific this compound data.

A comparative study on the rate of decay of the slow tail current for different pyrethroids showed the following order: deltamethrin (B41696) < cyphenothrin (B1669663) < This compound < phenothrin, indicating that this compound's effect on deactivation is intermediate among these compounds.[10]

Molecular Binding Site

Computational modeling and mutagenesis studies have provided insights into the binding site of pyrethroids on the voltage-gated sodium channel. The binding site for pyrethroids, including this compound, is proposed to be located in a hydrophobic cavity formed by the interface of different domains of the channel protein.[11] Specifically, this site is thought to be delimited by the S4-S5 linker of domain II and the transmembrane helices S5 of domain II and S6 of domain III.[11]

Studies on insecticide resistance have identified specific amino acid mutations that reduce the sensitivity of sodium channels to pyrethroids. For instance, the M918T mutation in houseflies has been shown to decrease sensitivity to some pyrethroids but slightly increase sensitivity to this compound, highlighting the specific interactions of this compound within the binding pocket.[7] Conversely, the T929I mutation confers resistance to this compound.[1] These findings underscore the precise molecular interactions that govern the action of this compound.

Experimental Protocols

The investigation of this compound's effects on sodium channels primarily relies on electrophysiological techniques, such as two-electrode voltage clamp (TEVC) and patch-clamp recordings.

Two-Electrode Voltage Clamp (TEVC) using Xenopus laevis Oocytes

This technique is widely used for the heterologous expression and characterization of ion channels.

Protocol:

-

Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs. The follicular layer is removed by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired sodium channel α and auxiliary β subunits. Injected oocytes are incubated for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard recording solution (e.g., ND96).

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential, typically between -80 mV and -100 mV, where most channels are in the resting state.

-

Voltage-clamp protocols are applied to study channel gating. A typical protocol to assess the effect of this compound would involve:

-

Activation Protocol: Depolarizing voltage steps are applied in increments to elicit sodium currents and determine the voltage-dependence of activation.

-

Inactivation Protocol: A series of prepulses to different voltages are applied before a test pulse to determine the voltage-dependence of steady-state inactivation.

-

Tail Current Protocol: A depolarizing pulse to open the channels is followed by repolarization to a negative potential to record the tail currents, which reflect the rate of channel deactivation.

-

-

-

Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the recording solution to the desired final concentration. The oocyte is perfused with the this compound-containing solution.

-

Data Analysis: The recorded currents are analyzed to determine changes in peak current amplitude, time course of inactivation and deactivation, and the voltage-dependence of gating parameters. The percentage of modified channels can be calculated from the amplitude of the tail current relative to the peak current.[12]

Whole-Cell Patch-Clamp of Cultured Neurons

This technique allows for the recording of ion channel activity from individual neurons.

Protocol:

-

Cell Culture: Primary neurons (e.g., cortical, hippocampal, or dorsal root ganglion neurons) are isolated from embryonic or neonatal rodents and cultured on coverslips.

-

Electrophysiological Recording:

-

A coverslip with cultured neurons is placed in a recording chamber on an inverted microscope and perfused with an external solution.

-

A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is brought into contact with the surface of a neuron.

-

A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The voltage-clamp amplifier is used to control the membrane potential and record the resulting sodium currents.

-

-

Voltage Protocols and Data Analysis: Similar voltage protocols as described for TEVC are used to study the effects of this compound on sodium channel gating in their native neuronal environment.

Visualizing the Mechanism of Action

The following diagrams illustrate the key aspects of this compound's mechanism of action on voltage-gated sodium channels.

Caption: Core mechanism of this compound action on sodium channels.

Caption: this compound's effect on sodium channel state transitions.

References

- 1. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human and rat Nav1.3 voltage-gated sodium channels differ in inactivation properties and sensitivity to the pyrethroid insecticide tefluthrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human and Rat Nav1.3 Voltage-Gated Sodium Channels Differ in Inactivation Properties and Sensitivity to the Pyrethroid Insecticide Tefluthrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 8. Actions of Tefluthrin on Rat Na(v)1.7 Voltage-Gated Sodium Channels Expressed in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Underlying mechanism of actions of tefluthrin, a pyrethroid insecticide, on voltage-gated ion currents and on action currents in pituitary tumor (GH3) cells and GnRH-secreting (GT1-7) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Fenfluthrin

This guide provides a comprehensive overview of the chemical and physical properties of Fenfluthrin, a synthetic pyrethroid insecticide. The information is intended for researchers, scientists, and professionals involved in drug development and pesticide research.

Chemical Identity and Structure

This compound, with the CAS number 75867-00-4, is chemically known as (2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate.[1] It belongs to the pyrethroid ester group of insecticides.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate[1] |

| CAS Number | 75867-00-4[1][3] |

| Molecular Formula | C15H11Cl2F5O2[1][3] |

| Molecular Weight | 389.14 g/mol [1][3] |

| InChI Key | YATDSXRLIUJOQN-SVRRBLITSA-N[1] |

| Canonical SMILES | CC1(--INVALID-LINK--C=C(Cl)Cl)C[1] |

| Synonyms | BAYNAC, Bay Vn 6528, Pentafluorobenzyl RS-trans-Permethrinate[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Physical State | Colorless crystalline solid[2] or White to Off-White Low-Melting Solid[4] | [2][4] |

| Melting Point | 44.7 °C | [2] |

| Boiling Point | 130 °C[2], 349.0±42.0 °C (Predicted)[4] | [2][4] |

| Density | 1.38 g/ml[2], 1.4307 (estimate)[4] | [2][4] |

| Vapor Pressure | 1.0 mPa at 20 °C[2] | [2] |

| Solubility | Water: Data not readily available. Pyrethroids generally have low water solubility.[5] Organic Solvents: Slightly soluble in Dichloromethane, Chloroform, and Ethyl Acetate.[3][4] | [3][4][5] |

| Octanol-Water Partition Coefficient (Log P) | 5.1 (Computed)[1] | [1] |

Experimental Protocols for Property Determination

Standardized methods, such as those provided by the OECD Guidelines for the Testing of Chemicals, are recommended for determining the physicochemical properties of substances like this compound.[1][4][6]

Melting Point Determination (Capillary Method)

This protocol is a general procedure based on standard laboratory techniques.

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., Thiele tube or a calibrated melting point apparatus).

-

Heating: The bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point range is reported as T1-T2. For a pure substance, this range is typically narrow.

Boiling Point Determination (Siwoloboff Method)

This micro-method is suitable for small quantities of liquid samples. Since this compound is a solid at room temperature, it would first need to be melted.

-

Sample Preparation: A small amount of molten this compound is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Heating: The fusion tube is attached to a thermometer and heated in a suitable bath.

-

Observation: As the liquid is heated, air trapped in the capillary tube expands and escapes as a stream of bubbles. The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Solubility Determination (Shake-Flask Method)

This is a general protocol for determining the solubility of a substance in a particular solvent.

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, dichloromethane) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The mixture is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This concentration represents the solubility of this compound in that solvent at the specified temperature.

Vapor Pressure Determination (Knudsen Effusion Method)

This method is suitable for substances with low vapor pressure.

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a Knudsen effusion cell, which has a small, well-defined orifice.

-

Experimental Setup: The cell is placed in a high-vacuum chamber at a constant, controlled temperature.

-

Measurement: The rate of mass loss of the substance due to effusion through the orifice is measured over time using a microbalance.

-

Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Knudsen equation.

Mechanism of Action: Sodium Channel Modulation

This compound, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous systems of insects.[2][7] This interaction disrupts the normal functioning of nerve cells, leading to paralysis and death of the insect.

The primary mechanism involves the modification of the gating kinetics of the sodium channels. This compound binds to the open state of the channel, delaying its inactivation and deactivation. This results in a prolonged influx of sodium ions, leading to membrane depolarization and repetitive firing of neurons.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. search.library.brandeis.edu [search.library.brandeis.edu]

- 7. cdn.juniata.edu [cdn.juniata.edu]

Synthesis and structural characterization of Fenfluthrin.

An In-depth Technical Guide to the Synthesis and Structural Characterization of Fenfluthrin

Abstract

This compound is a synthetic pyrethroid insecticide valued for its high efficacy against a range of pests and relatively low mammalian toxicity.[1] As a member of the pyrethroid class, its molecular structure features a cyclopropanecarboxylate (B1236923) core linked to a fluorinated alcohol moiety. This technical guide provides a comprehensive overview of the chemical synthesis and detailed structural characterization of this compound, intended for researchers, chemists, and professionals in the fields of agrochemicals and drug development. The document outlines a primary synthetic pathway, provides detailed experimental protocols for its synthesis and purification, and describes the analytical techniques essential for its structural confirmation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All quantitative data are summarized in tabular form, and key workflows are visualized using process diagrams.

Chemical Structure and Properties

This compound, chemically known as (2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate, is a complex ester.[2] Its structure combines the stereospecific cyclopropane (B1198618) ring of permethrinic acid with a pentafluorobenzyl alcohol. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁Cl₂F₅O₂ | [2][3] |

| Molecular Weight | 389.15 g/mol | [3] |

| CAS Registry Number | 75867-00-4 | [2][4] |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | [2] |

| Appearance | White to Off-White Low-Melting Solid | [5] |

| Boiling Point | 349.0 ± 42.0 °C (Predicted) | [5] |

| InChIKey | YATDSXRLIUJOQN-SVRRBLITSA-N | [3][4] |

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the esterification of a chrysanthemic acid derivative with a fluorinated benzyl (B1604629) alcohol.[6] Specifically, it is prepared by the condensation of (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (also known as trans-permethrinic acid chloride) with 2,3,4,5,6-pentafluorobenzyl alcohol.[7] The reaction is typically carried out in an inert solvent in the presence of an acid scavenger, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.[7]

Synthesis Pathway Diagram

Caption: Synthesis pathway for this compound via esterification.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from (1R,3S)-permethrinic acid chloride and 2,3,4,5,6-pentafluorobenzyl alcohol.

Materials and Equipment:

-

(1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

-

2,3,4,5,6-pentafluorobenzyl alcohol

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (1M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated NaCl aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 2,3,4,5,6-pentafluorobenzyl alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous toluene. Cool the mixture to 0-5°C using an ice bath.

-

Addition of Acid Chloride: Slowly add a solution of (1R,3S)-permethrinic acid chloride (1.05 eq) in anhydrous toluene to the stirred mixture via a dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient to afford pure this compound.

Structural Characterization

The definitive identification and purity assessment of the synthesized this compound require a combination of spectroscopic techniques. NMR spectroscopy confirms the molecular framework and stereochemistry, mass spectrometry verifies the molecular weight and elemental composition, and infrared spectroscopy identifies the key functional groups.

Characterization Workflow Diagram

References

- 1. CAS 75867-00-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C15H11Cl2F5O2 | CID 6455515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound CAS#: 75867-00-4 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2018050213A1 - Improved process for the preparation of pyrethroids - Google Patents [patents.google.com]

Toxicological profile and safety data of Fenfluthrin.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fenfluthrin (B1232568) is an obsolete synthetic pyrethroid insecticide. As such, publicly available toxicological data is limited. This guide summarizes the available information and, where data for this compound is unavailable, provides information on closely related pyrethroids to offer a general understanding of the toxicological profile of this class of compounds. All data not specific to this compound are clearly marked.

Introduction

This compound is a synthetic pyrethroid insecticide, a class of chemicals modeled after the natural insecticidal compounds, pyrethrins, found in chrysanthemum flowers.[1][2] Pyrethroids are characterized by their potent insecticidal activity, rapid knockdown effect, and relatively low mammalian toxicity compared to other insecticide classes like organophosphates.[3] They act as neurotoxicants in insects by targeting voltage-gated sodium channels, leading to paralysis and death.[4] this compound was developed for the control of a broad spectrum of insect pests. However, it is now considered an obsolete pesticide, and its use has been discontinued (B1498344) in many regions.[4] This document aims to provide a comprehensive overview of the known toxicological and safety data for this compound, drawing upon available literature and data for similar pyrethroid compounds where necessary.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | [5] |

| CAS Number | 75867-00-4 | [5] |

| Molecular Formula | C₁₅H₁₁Cl₂F₅O₂ | [5] |

| Molecular Weight | 389.1 g/mol | [5] |

Toxicological Profile

Acute Toxicity

Acute toxicity data for this compound is scarce. However, the University of Hertfordshire's Pesticide Properties Database (PPDB) indicates a high alert for acute mammalian toxicity.[4] General GHS classifications suggest that this compound is toxic if swallowed, harmful in contact with skin, and fatal if inhaled.[5]

For context, the acute toxicity of other pyrethroids varies widely depending on the specific compound, isomer ratio, and route of exposure.[6]

Table 1: Acute Toxicity Data for Representative Pyrethroids (Data for this compound is not available)

| Compound | Test Species | Route | LD₅₀ | Reference |

| Phenothrin | Rat | Oral | > 5000 mg/kg | [7] |

| Deltamethrin | Mouse | Oral | > 500 mg/kg | [8] |

| Permethrin | Mouse | Oral | > 500 mg/kg | [8] |

Experimental Protocol: Acute Oral Toxicity (General OECD 423 Guideline)

The acute oral toxicity is typically determined using a sequential process with a limited number of animals. The study proceeds stepwise, and the results from each step determine the subsequent step.

Chronic Toxicity

No specific chronic toxicity studies for this compound were identified. For pyrethroids in general, long-term exposure can lead to effects on the nervous system, liver, and immune system.[9][10]

No-Observed-Adverse-Effect Level (NOAEL): The NOAEL is the highest dose at which no adverse effects are observed. This value is crucial for establishing safe exposure levels for humans. Due to the lack of chronic toxicity data, a NOAEL for this compound has not been established.

For the pyrethroid metofluthrin, a 90-day dermal toxicity study in rats established a NOAEL of 300 mg/kg/day, based on the absence of mortality and clinical signs of toxicity observed at higher doses.[11]

Genotoxicity

There is no available data on the genotoxic potential of this compound. Studies on other pyrethroids, such as zeta-cypermethrin (B1354587) and β-cyfluthrin, have shown that they can induce DNA damage in human peripheral blood lymphocytes in vitro.[12]

Experimental Protocol: In Vitro Chromosomal Aberration Assay (General OECD 473 Guideline)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Carcinogenicity

No carcinogenicity bioassays for this compound have been reported. The carcinogenic potential of pyrethroids as a class is not uniform, with some compounds showing evidence of carcinogenicity in animal studies while others do not.[6]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is not available. Some pyrethroids have been shown to have adverse effects on reproduction and development in animal studies, although often at high doses.[8]

Neurotoxicity

As a pyrethroid, the primary target for this compound's toxicity is the nervous system.[4] Pyrethroids act on voltage-gated sodium channels in neurons, causing prolonged channel opening, which leads to hyperexcitation of the nervous system.[13] This mechanism is responsible for the insecticidal action and can also cause neurotoxic effects in mammals at high doses.

Signaling Pathway: Pyrethroid Action on Voltage-Gated Sodium Channels

Metabolism and Toxicokinetics

Specific metabolism and toxicokinetic studies on this compound are not available. In general, mammals rapidly metabolize pyrethroids through ester hydrolysis and oxidation, primarily mediated by carboxylesterases and cytochrome P450 enzymes.[14] The resulting metabolites are typically less toxic and are conjugated and excreted. This rapid metabolism contributes to the relatively low toxicity of pyrethroids in mammals compared to insects.[14]

Environmental Fate and Ecotoxicology

Information on the environmental fate and ecotoxicity of this compound is limited. As a class, pyrethroids are known to be highly toxic to fish and aquatic invertebrates.[15] They generally have low water solubility and a strong tendency to adsorb to soil and sediment, which can reduce their bioavailability in aquatic systems but may lead to persistence in those compartments.[1]

Conclusion

The available toxicological data for this compound is insufficient to conduct a thorough risk assessment. The information that is available, primarily from general classifications and its status as an obsolete pesticide, suggests a potential for high acute toxicity. The lack of data on chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity highlights significant knowledge gaps. For a comprehensive understanding of its potential hazards, further studies would be required. However, given its obsolete status, it is unlikely that new data will be generated. Researchers and professionals encountering this compound should exercise extreme caution and refer to the general toxicological properties of pyrethroids for guidance on potential hazards, while recognizing the limitations of such extrapolation.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. epa.gov [epa.gov]

- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 4. This compound (Ref: NAK 1654) [sitem.herts.ac.uk]

- 5. This compound | C15H11Cl2F5O2 | CID 6455515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. wolf.sk [wolf.sk]

- 7. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Tefluthrin | C17H14ClF7O2 | CID 11534837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. In vitro cytotoxicity and genotoxicity of Furia®180 SC (zeta-cypermethrin) and Bulldock 125®SC (β-cyfluthrin) pyrethroid insecticides in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrethroids: mammalian metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Deep Dive into Fenfluthrin and the Pyrethroid Insecticide Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of pyrethroid insecticides, with a specific focus on Fenfluthrin (B1232568). It is designed to serve as a core resource for researchers, scientists, and professionals in drug development. The document synthesizes quantitative data on the efficacy, toxicity, and physicochemical properties of these compounds, presenting them in structured tables for comparative analysis. Detailed experimental protocols for key analytical and toxicological assays are provided, alongside mandatory Graphviz visualizations of critical signaling pathways and experimental workflows. This in-depth guide aims to facilitate a deeper understanding of pyrethroid insecticides and support future research and development in this field.

Introduction to Pyrethroid Insecticides

Pyrethroids are a major class of synthetic insecticides that are structurally based on the natural insecticidal compounds, pyrethrins, found in the flowers of Chrysanthemum cinerariaefolium.[1] Developed to overcome the environmental instability of natural pyrethrins, synthetic pyrethroids exhibit enhanced photostability and a broader spectrum of insecticidal activity.[1] These compounds are widely used in agriculture, public health, and residential pest control due to their high efficacy against a wide range of insect pests and relatively low toxicity to mammals.[1][2]

Pyrethroids are classified into two main types based on their chemical structure and the resulting toxicological symptoms in mammals. Type I pyrethroids , such as permethrin (B1679614) and bifenthrin, lack an α-cyano group and typically induce a T-syndrome characterized by tremors, hyperexcitability, and ataxia. In contrast, Type II pyrethroids , including this compound, cypermethrin, and deltamethrin, possess an α-cyano group and cause a CS-syndrome, which involves choreoathetosis, salivation, and seizures.[3]

The primary mode of action for all pyrethroids is the disruption of nerve function by targeting voltage-gated sodium channels.[3] This interaction leads to prolonged channel opening, resulting in nerve hyperexcitation, paralysis, and ultimately the death of the insect.

This compound: A Profile

This compound is a Type II synthetic pyrethroid insecticide.[4] While now considered obsolete in some regions, its study provides valuable insights into the structure-activity relationships and toxicological properties of fluorinated pyrethroids.[4]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | [5] |

| CAS Number | 75867-00-4 | [5] |

| Molecular Formula | C₁₅H₁₁Cl₂F₅O₂ | [5] |

| Molecular Weight | 389.14 g/mol | CymitQuimica |

| Appearance | White liquid with a sweetish moderate odor | [6] |

| Solubility in Water | Dispersible | [6] |

| Flash Point | >94 °C | [6] |

| Vapor Pressure | <1 mmHg @ 20 °C | [6] |

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary target of pyrethroid insecticides is the voltage-gated sodium channel (VGSC), a crucial component of the insect nervous system responsible for the propagation of action potentials.[7] Pyrethroids bind to the VGSC, modifying its gating properties and leading to prolonged channel opening.[7] This sustained influx of sodium ions causes membrane depolarization and repetitive firing of neurons, resulting in insect paralysis and death.[7]

Type II pyrethroids, like this compound, are generally more potent in prolonging the open state of the sodium channel compared to Type I pyrethroids.[8]

Quantitative Data

Acute Toxicity of this compound

The following table summarizes the available acute toxicity data for this compound in various organisms. LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values are standard measures of acute toxicity.

| Species | Endpoint | Value | Exposure Route | Reference |

| Rat | LD50 | >500 mg/kg to <2,000 mg/kg | Oral | [6] |

| Rat | LD50 | >4,000 mg/kg | Dermal | [6] |

| Rat | LC50 | 5.1 mg/L (4 hours) | Inhalation | [6] |

Ecotoxicity of this compound

Pyrethroids are known to be highly toxic to non-target organisms, particularly aquatic invertebrates and fish.

| Organism | Endpoint | Value | Exposure Duration | Reference |

| Anopheles stephensi | EC50 | - | - | [7] |

| Aedes aegypti | EC50 | - | - | [7] |

| Culex quinquefasciatus | EC50 | - | - | [7] |

| Honey Bee (Apis mellifera) | LD50 | Highly Toxic (< 2 µ g/bee ) | Contact | [8][9] |

| Daphnia magna | EC50 | 6.2 - 9 mg/L | 48 hours | [10] |

| Daphnia pulex | LC50 | 1.4 - 15 mg/L | - | [10] |

Note: Specific EC50 values for this compound against the listed mosquito species were not detailed in the cited abstract, but the study confirmed its activity.[7] Pyrethroids in general are classified as highly toxic to bees.[8][9]

Efficacy of this compound Against Public Health Pests

A study evaluated the efficacy of this compound against several vector mosquitoes.[7]

| Mosquito Species | Developmental Stage | Effect |

| Anopheles stephensi | Egg | Ovicidal effect at EC90 |

| Aedes aegypti | Egg | Ovicidal effect at EC90 |

| Anopheles stephensi | Larva | Significant reduction in hatching at EC50 |

| Anopheles stephensi | Adult | 36.8% inhibition of adult emergence |

Experimental Protocols

Analysis of Pyrethroid Residues in Water Samples

This protocol is a generalized method for the determination of pyrethroid insecticides in water, which can be adapted for this compound.[10]

5.1.1. Materials

-

1-L amber glass bottles

-

GF/F-grade glass-fiber filters

-

Solid-Phase Extraction (SPE) cartridges (e.g., HLB)

-

Ethyl acetate (B1210297) (EtOAc)

-

Nitrogen gas evaporator

-

Gas Chromatograph with a Mass Spectrometer (GC/MS) or tandem Mass Spectrometer (GC/MS/MS)

-

Pyrethroid standards (including this compound)

-

Internal standards and surrogate standards

5.1.2. Procedure

-

Sample Collection: Collect 1-L water samples in amber glass bottles and chill immediately to 4 °C.[10]

-

Filtration: Filter the samples through a GF/F-grade glass-fiber filter.[10]

-

Spiking: Spike the filtered water samples with appropriate surrogate standards.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Pass the entire water sample through the SPE cartridge.

-

Elute the adsorbed pyrethroids from the cartridge with ethyl acetate.[10]

-

-

Bottle Rinse: Rinse the empty sample bottle with dichloromethane to recover any pyrethroids adsorbed to the glass.[10]

-

Concentration: Combine the eluent and the bottle rinse. Evaporate the solvent to a final volume of 0.2 mL under a gentle stream of nitrogen.[10]

-

Internal Standard Addition: Add the internal standards to the concentrated extract.

-

Analysis: Inject an aliquot of the extract into the GC/MS or GC/MS/MS system for quantification.[10]

In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a fluorogenic assay to assess the potential of a compound like this compound to inhibit major cytochrome P450 (CYP) isoforms.[11][12]

5.2.1. Materials

-

Human liver microsomes or individually expressed CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

-

NADPH regeneration system

-

Specific fluorogenic CYP450 substrates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Known CYP450 inhibitors (positive controls)

-

Multi-well plates (e.g., 96-well)

-

Fluorescence plate reader

5.2.2. Procedure

-

Prepare Reagents: Prepare working solutions of the CYP450 enzyme/microsomes, NADPH regeneration system, and fluorogenic substrates in the appropriate buffer.

-

Compound Dilution: Prepare a serial dilution of this compound and the positive control inhibitors.

-

Assay Setup: In a multi-well plate, add the CYP450 enzyme/microsomes, the test compound at various concentrations (or positive/negative controls), and pre-incubate for a short period.

-

Initiate Reaction: Start the enzymatic reaction by adding the NADPH regeneration system and the specific fluorogenic substrate.

-

Incubation: Incubate the plate at 37 °C for a specified time, allowing the CYP enzyme to metabolize the substrate.

-

Stop Reaction: Terminate the reaction (e.g., by adding a stop solution).

-

Fluorescence Measurement: Read the fluorescence of the product on a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition of CYP activity for each concentration of this compound. Determine the IC50 value (the concentration that causes 50% inhibition) by fitting the data to a dose-response curve.[12]

Electrophysiological Recording of Sodium Channel Activity

This protocol describes the two-electrode voltage clamp (TEVC) technique using Xenopus oocytes to study the effects of pyrethroids on voltage-gated sodium channels.[13][14]

5.3.1. Materials

-

Xenopus laevis oocytes

-

cRNA encoding the desired sodium channel subunits

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microelectrodes filled with 3 M KCl

-

Recording chamber

-

Perfusion system

-

Saline solution (e.g., ND96)

-

This compound solution

5.3.2. Procedure

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus frog and inject them with the cRNA encoding the sodium channel subunits. Incubate the oocytes for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with saline solution.

-

Impale the oocyte with two microelectrodes for voltage clamping.

-

Use a voltage-clamp amplifier to control the membrane potential and record the resulting sodium currents.[13]

-

-

Voltage Protocols:

-

Activation Protocol: Apply a series of depolarizing voltage steps from a holding potential (e.g., -100 mV) to determine the current-voltage relationship.[13]

-

Inactivation Protocol: Use a two-pulse protocol to assess the voltage dependence of steady-state inactivation.

-

-

Compound Application: After recording baseline currents, perfuse the chamber with a saline solution containing this compound at the desired concentration.

-

Data Acquisition: Record the sodium currents in the presence of this compound using the same voltage protocols.

-

Data Analysis: Analyze the effects of this compound on the channel's kinetic properties, such as the slowing of inactivation and deactivation, and the induction of a tail current.

References

- 1. researchgate.net [researchgate.net]

- 2. ag.utah.gov [ag.utah.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound (Ref: NAK 1654) [sitem.herts.ac.uk]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. Analytical method for urinary metabolites of the fluorine-containing pyrethroids metofluthrin, profluthrin and transfluthrin by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of cyfluthrin and this compound for their insecticidal activity against three vector mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Unique Mechanism of Transfluthrin Action Revealed by Mapping Its Binding Sites in the Mosquito Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. piat.org.nz [piat.org.nz]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Actions of Tefluthrin on Rat Nav1.7 Voltage-Gated Sodium Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

Fenfluthrin: A Deep Dive into its Stereoisomerism and Chemical Architecture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenfluthrin, a synthetic pyrethroid insecticide, exhibits a complex stereochemistry that is fundamental to its biological activity. This technical guide provides a comprehensive examination of the stereoisomerism and chemical structure of this compound. It delineates the molecule's chiral centers, enumerates its possible stereoisomers, and explores the profound impact of stereochemistry on its insecticidal efficacy and toxicological profile. This document also outlines generalized experimental protocols for the stereoselective synthesis and chiral separation of pyrethroids, techniques crucial for isolating and studying individual stereoisomers. Furthermore, the mechanism of action, involving the modulation of insect voltage-gated sodium channels, is detailed and visually represented. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of pesticide development, neurotoxicology, and environmental science, providing a foundational understanding of the structure-activity relationships of this potent insecticide.

Chemical Structure and Stereoisomerism

This compound, with the chemical formula C₁₅H₁₁Cl₂F₅O₂, is a cyclopropanecarboxylate (B1236923) ester.[1] Its chemical structure is characterized by a cyclopropane (B1198618) ring, a dichlorovinyl group, and a pentafluorobenzyl alcohol moiety. The IUPAC name for one of its isomers is (2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate.[2][3]

The core of this compound's stereochemistry lies in the substituted cyclopropane ring, which contains two chiral centers at the C1 and C3 positions.[1] This gives rise to a total of four possible stereoisomers. These isomers are classified based on the relative orientation of the substituents on the cyclopropane ring (cis/trans) and the absolute configuration at each chiral center (R/S).

The four stereoisomers of this compound are:

-

(1R,3R)-cis-fenfluthrin

-

(1S,3S)-cis-fenfluthrin

-

(1R,3S)-trans-fenfluthrin

-

(1S,3R)-trans-fenfluthrin

The cis isomers have the substituents on the same side of the cyclopropane ring, while the trans isomers have them on opposite sides. The (R) and (S) designations describe the absolute configuration at each chiral carbon according to the Cahn-Ingold-Prelog priority rules.

Below is a graphical representation of the logical relationship between the chiral centers and the resulting stereoisomers.

Physicochemical and Biological Properties of Stereoisomers

The spatial arrangement of atoms in stereoisomers can lead to significant differences in their physical, chemical, and biological properties. While enantiomers (mirror images) have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), diastereomers (non-mirror image stereoisomers) can have different physical properties.[4]

Crucially, the biological activity of pyrethroid stereoisomers often varies dramatically. This is because biological systems, such as enzyme active sites and receptor binding pockets, are themselves chiral and can interact preferentially with one stereoisomer over another. For pyrethroids, insecticidal potency is often associated with specific configurations, typically the 1R isomers.

Quantitative Data

Table 1: Illustrative Physicochemical Properties of Pyrethroid Isomers (General)

| Property | General Trend for Pyrethroid Stereoisomers |

|---|---|

| Melting Point (°C) | Diastereomers (cis/trans) can have different melting points. Enantiomers have identical melting points. |

| Boiling Point (°C) | Diastereomers can have different boiling points. Enantiomers have identical boiling points. |

| Solubility | Diastereomers can exhibit different solubilities in various solvents. Enantiomers have identical solubilities in achiral solvents. |

| Optical Rotation | Enantiomers rotate plane-polarized light in equal but opposite directions. Diastereomers have different optical rotations. |

Table 2: Illustrative Biological Activity of Pyrethroid Isomers (General)

| Activity | General Trend for Pyrethroid Stereoisomers |

|---|---|

| Insecticidal Activity (e.g., LD₅₀) | Often, one enantiomer (typically the 1R isomer) is significantly more active than its corresponding enantiomer. The cis/trans configuration also influences activity. |

| Mammalian Toxicity (e.g., LD₅₀) | Stereoisomers can exhibit different toxicities to mammals. |

| Toxicity to Non-Target Organisms | The toxicity to aquatic life and beneficial insects can be stereoselective. |

| Environmental Fate (Degradation) | The rate of biodegradation in soil and water can differ between stereoisomers. |

Experimental Protocols

The synthesis and separation of individual stereoisomers are essential for studying their specific biological activities.

Stereoselective Synthesis (General Protocol)

The stereoselective synthesis of pyrethroids typically involves the esterification of a chirally pure cyclopropanecarboxylic acid with the appropriate alcohol. The key challenge lies in the stereoselective synthesis of the cyclopropane ring.

Objective: To synthesize a specific stereoisomer of a pyrethroid acid, for example, a trans-cyclopropanecarboxylic acid derivative.

Materials:

-

Appropriate starting materials (e.g., an olefin and a diazoacetate)

-

Chiral catalyst (e.g., a rhodium or copper complex with a chiral ligand)

-

Anhydrous solvents (e.g., dichloromethane, diethyl ether)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Catalyst Preparation: Prepare the chiral catalyst solution under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the olefin in the anhydrous solvent.

-

Cyclopropanation: Slowly add the diazoacetate to the olefin solution containing the chiral catalyst at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and other water-soluble impurities.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclopropanecarboxylate stereoisomer.

-

Esterification: Esterify the purified acid with the desired alcohol (in the case of this compound, pentafluorobenzyl alcohol) to obtain the final pyrethroid stereoisomer.

Chiral Separation by HPLC (General Protocol)

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.

Objective: To separate the stereoisomers of this compound from a racemic mixture.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral column (e.g., a polysaccharide-based CSP such as Chiralcel OD-H or Chiralpak AD-H)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol)

-

This compound standard (racemic mixture)

Procedure:

-

Column Selection: Choose an appropriate chiral stationary phase based on the structure of this compound and literature precedents for similar pyrethroids. Polysaccharide-based CSPs are often effective.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving separation and should be optimized.

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.

-

Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a suitable concentration.

-

Injection and Analysis: Inject a small volume of the sample solution onto the column and record the chromatogram.

-

Optimization: If the stereoisomers are not fully resolved, adjust the mobile phase composition (e.g., change the percentage of the polar modifier), flow rate, and column temperature to optimize the separation.

Mechanism of Action: Targeting Insect Sodium Channels

Pyrethroids, including this compound, exert their insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[5] These channels are crucial for the propagation of nerve impulses.

This compound binds to the open state of the sodium channel, preventing its normal inactivation.[5] This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. The result is hyperexcitability of the nervous system, leading to tremors, paralysis, and ultimately the death of the insect.

Modeling studies have predicted a binding site for this compound within a hydrophobic cavity of the insect sodium channel, specifically between the S5 helix of domain II and the S6 helix of domain III.[1]

Conclusion

The stereochemistry of this compound is a critical determinant of its insecticidal properties. A thorough understanding of its four stereoisomers and their differential biological activities is paramount for the development of more effective and environmentally benign pesticides. While specific quantitative data for each this compound isomer remains an area for further public research, the principles of stereoisomerism in pyrethroids provide a strong framework for predicting their behavior. The continued application of stereoselective synthesis and chiral separation techniques will be instrumental in advancing our knowledge of this important class of insecticides and in the development of next-generation pest control agents.

References

- 1. researchgate.net [researchgate.net]

- 2. sciforum.net [sciforum.net]

- 3. Actions of Tefluthrin on Rat Nav1.7 Voltage-Gated Sodium Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fenfluthrin (CAS Number: 75867-00-4)

This technical guide provides a comprehensive overview of the synthetic pyrethroid insecticide Fenfluthrin, intended for researchers, scientists, and drug development professionals. It covers the chemical and physical properties, synthesis, mechanism of action, toxicology, and analytical methods associated with this compound.

Chemical and Physical Properties

This compound is a synthetic pyrethroid characterized by its pentafluorobenzyl ester structure. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 75867-00-4 | |

| Molecular Formula | C₁₅H₁₁Cl₂F₅O₂ | |

| Molecular Weight | 389.15 g/mol | |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Synonyms | NAK 1654, Pentafluorobenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Physical State | Presumed to be a viscous oil or solid at room temperature | |

| Solubility | Expected to have low water solubility and good solubility in organic solvents like acetone, acetonitrile, and toluene (B28343) |

Synthesis

The synthesis of this compound, like other pyrethroids, typically involves the esterification of a cyclopropanecarboxylic acid derivative with a corresponding alcohol. A general synthetic approach is outlined below.

Experimental Protocol: Formal Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride with pentafluorobenzyl alcohol. A magnesium-prompted approach for a related synthesis has been described, which involves the formation of a polyfluoroaryl carbinol.

Materials:

-

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

-

Thionyl chloride or other chlorinating agent

-

Pentafluorobenzyl alcohol

-

Anhydrous toluene or other suitable aprotic solvent

-

Pyridine (B92270) or other acid scavenger

Procedure:

-

Acid Chloride Formation: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride. This reaction is typically carried out in an anhydrous aprotic solvent.

-

Esterification: The resulting acid chloride is then reacted with pentafluorobenzyl alcohol in the presence of an acid scavenger like pyridine to yield this compound. The reaction is typically performed in a solvent such as toluene.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. The final product, this compound, is purified using techniques such as column chromatography.

General synthetic workflow for this compound.

Mechanism of Action

This compound, as a pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous systems of insects.

Signaling Pathway

Pyrethroids bind to the voltage-gated sodium channels, modifying their gating kinetics. This leads to a prolongation of the open state of the channel, causing a persistent influx of sodium ions. The resulting membrane depolarization leads to repetitive firing of neurons, ultimately causing paralysis and death of the insect.

Mechanism of action of this compound on neuronal signaling.

Experimental Protocol: Electrophysiological Analysis

The effect of this compound on voltage-gated sodium channels can be assessed using electrophysiological techniques such as the two-electrode voltage-clamp method on Xenopus oocytes expressing the target sodium channel.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired sodium channel isoform

-

Two-electrode voltage-clamp setup

-

Recording solutions (e.g., ND96)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

Procedure:

-

Oocyte Preparation and Injection: Xenopus oocytes are harvested and injected with cRNA encoding the sodium channel of interest.

-

Electrophysiological Recording: After a few days of incubation to allow for channel expression, oocytes are placed in the recording chamber of the two-electrode voltage-clamp setup.

-

Current Measurement: Voltage protocols are applied to elicit sodium currents, which are recorded in the absence and presence of varying concentrations of this compound.

-

Data Analysis: The effect of this compound on parameters such as peak current amplitude, inactivation kinetics, and tail currents is analyzed to determine its modulatory effects on the sodium channel.

Toxicology

The toxicological profile of this compound is crucial for assessing its safety. Key toxicological parameters are summarized in Table 2.

Table 2: Toxicological Data for this compound

| Parameter | Species | Route | Value | Source |

| Acute Oral LD₅₀ | Rat | Oral | >90 mg/kg | |

| Acute Dermal LD₅₀ | Rabbit | Dermal | >2000 mg/kg |

Experimental Protocols for Toxicological Assessment

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are followed for toxicological testing.

Chronic Toxicity Study (Following OECD Guideline 452): This study is designed to determine the effects of repeated exposure to a substance over a large portion of the lifespan of the test animal.

-

Test Species: Typically rats.

-

Administration: The test substance is administered in the diet or drinking water for a period of 12-24 months.

-

Observations: Animals are observed for clinical signs of toxicity, and parameters such as body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored. A full histopathological examination is performed at the end of the study.

Developmental Toxicity Study (Following OECD Guideline 414): This study assesses the potential for adverse effects on the developing fetus.

-

Test Species: Typically rats or rabbits.

-

Administration: The test substance is administered to pregnant females during the period of organogenesis.

-

Observations: Dams are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.

Reproductive Toxicity Study (Following OECD Guideline 416): This study evaluates the potential effects on reproductive performance and offspring.

-

Test Species: Typically rats.

-

Administration: The test substance is administered to parental animals before mating, during mating, and through gestation and lactation. The F1 generation is also exposed and assessed for reproductive capability.

-

Observations: Parameters such as fertility, gestation length, litter size, and pup viability and growth are recorded.

Environmental Fate

The environmental persistence and degradation of pyrethroids like this compound are important for understanding their ecological impact.

Hydrolysis: The rate of hydrolysis of pyrethroids is pH-dependent, generally being more rapid under alkaline conditions.

Soil Degradation: Pyrethroids are generally immobile in soil due to their high affinity for organic matter. Degradation in soil occurs through microbial action and photodegradation. The half-life in soil can vary depending on soil type, organic matter content, and microbial activity.

Analytical Methods

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in various matrices.

Experimental Protocol: GC-MS Analysis in Biological Matrices (e.g., Plasma)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of pyrethroids in biological samples.

Materials:

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

Solvents for extraction (e.g., hexane, acetone)

-

Internal standard

-

Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

-

Sample Preparation: A known volume of plasma is spiked with an internal standard and subjected to liquid-liquid or solid-phase extraction to isolate the analyte.

-

GC-MS Analysis: The extracted sample is injected into the GC-MS system. The analytes are separated on the GC column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Workflow for GC-MS analysis of this compound.

Experimental Protocol: HPLC Analysis in Environmental Matrices (e.g., Soil)

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of pyrethroids.

Materials:

-

HPLC system with a C18 reversed-phase column and a UV or DAD detector

-

Solvents for extraction (e.g., acetonitrile, methanol) and mobile phase

-

SPE cartridges for cleanup

Procedure:

-

Sample Preparation: A known weight of soil is extracted with an appropriate solvent mixture. The extract is then cleaned up using SPE to remove interfering substances.

-

HPLC Analysis: The cleaned extract is injected into the HPLC system. Separation is achieved on the C18 column using a suitable mobile phase gradient.

-

Detection and Quantification: this compound is detected by its UV absorbance at a specific wavelength. Quantification is performed using a calibration curve prepared from standards.

This guide provides a foundational understanding of this compound for scientific and research purposes. Further detailed studies may be required to fully elucidate specific aspects of its behavior and effects.

The Biological Activity of Fenfluthrin Against Insect Pests: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfluthrin (B1232568) is a synthetic pyrethroid insecticide effective against a variety of insect pests. As a member of the pyrethroid class, its primary mode of action is the disruption of the insect's nervous system, leading to paralysis and death. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its efficacy, mode of action, and the experimental methodologies used for its evaluation. Due to the limited availability of public data on this compound, this guide also incorporates information on the closely related pyrethroid, cyfluthrin (B156107), which has been studied in parallel.

Data Presentation: Efficacy of this compound Against Mosquito Vectors

Quantitative data on the efficacy of this compound against various insect pests is not widely available in publicly accessible literature. The following tables summarize the effective concentration (EC) values from a key study on three medically important mosquito species.

| Insect Species | Life Stage | Parameter | This compound Concentration (ppm) | Effect |

| Anopheles stephensi | Egg | EC50 | Not specified | Significant reduction in hatching (p < 0.05)[1] |

| Anopheles stephensi | Egg | EC90 | Not specified | Ovicidal effect[1] |

| Aedes aegypti | Egg | EC90 | Not specified | Ovicidal effect[1] |

| Anopheles stephensi | Fourth Instar Larva | Not specified | Not specified | 36.8% inhibition of adult emergence[1] |

| Anopheles stephensi | Adult Female | Not specified | Not specified | Reduced fecundity (p < 0.5)[1] |

| Aedes aegypti | Adult Female | Not specified | Not specified | Reduced fecundity (p < 0.05)[1] |

| All three species | Adult Female | Not specified | Not specified | Significantly reduced fertility (p < 0.001)[1] |

Table 1: Efficacy of this compound against various life stages of mosquito vectors. [1]

Mode of Action: Targeting Voltage-Gated Sodium Channels

The primary target of this compound and other pyrethroid insecticides is the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects. By binding to these channels, this compound disrupts their normal function, leading to prolonged channel opening and a persistent influx of sodium ions. This results in hyperexcitation of the nervous system, causing repetitive nerve discharges, paralysis, and ultimately, the death of the insect.

Caption: this compound's mode of action on insect voltage-gated sodium channels.

Experimental Protocols

Topical Application Bioassay (Adult Insects)

This method is used to determine the contact toxicity of an insecticide.

-

Insect Rearing: Adult insects of a known age and species are used. They are typically reared under controlled laboratory conditions (temperature, humidity, and photoperiod).

-

Insecticide Preparation: A stock solution of technical grade this compound is prepared in a suitable solvent, such as acetone. Serial dilutions are then made to obtain a range of concentrations.

-